Cas no 1806262-90-7 (6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid)

6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid
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- インチ: 1S/C8H5F3N2O5/c1-3-2-4(13(16)17)6(18-8(9,10)11)5(12-3)7(14)15/h2H,1H3,(H,14,15)
- InChIKey: AIPFLYUOWKFVLG-UHFFFAOYSA-N
- SMILES: FC(OC1C(C(=O)O)=NC(C)=CC=1[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 343
- XLogP3: 2.1
- トポロジー分子極性表面積: 105
6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029084620-1g |
6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid |
1806262-90-7 | 97% | 1g |
$1,534.70 | 2022-03-31 |
6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid 関連文献
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acidに関する追加情報
6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid: A Versatile Scaffold in Modern Pharmaceutical Chemistry
6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid represents a critical compound in the field of medicinal chemistry, with its unique structural features enabling diverse applications in drug discovery and therapeutic development. This molecule, identified by the CAS No. 1806262-90-7, is characterized by the presence of a pyridine ring functionalized with multiple substituents, including a methyl group, a nitro group, and a trifluoromethoxy group. The combination of these functional groups creates a highly polar and electronegative scaffold, which has been extensively explored for its potential in modulating biological targets.
The pyridine ring serves as the core structural element of this compound, providing a rigid and planar framework that facilitates interactions with protein targets. The trifluoromethoxy group introduces significant electron-withdrawing properties, which can influence the molecule's reactivity and biological activity. Meanwhile, the nitro group at the 4-position contributes to the molecule's overall polarity and may enhance its ability to form hydrogen bonds with biological targets. The methyl group at the 6-position adds steric bulk and may modulate the molecule's conformational flexibility, a critical factor in its binding affinity to target proteins.
Recent studies have highlighted the importance of electrostatic interactions in the binding of this compound to its biological targets. For example, the trifluoromethoxy group has been shown to engage in strong dipole interactions with hydrophobic pockets in enzyme active sites, while the nitro group may participate in hydrogen bonding with amino acid residues in protein-ligand interactions. These features make the compound a promising candidate for the development of small molecule inhibitors targeting various disease-related pathways.
The synthesis of 6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid has been a focus of recent research, with several methodologies being explored to achieve high yields and purity. One notable approach involves the use of transition metal-catalyzed coupling reactions, which allow for the efficient introduction of the trifluoromethoxy group onto the pyridine ring. This method has been optimized to minimize side reactions and improve the overall efficiency of the synthesis process.
Experimental data from 2023 studies have demonstrated that the pyridine ring in this compound plays a crucial role in its biological activity. For instance, the electrostatic interactions between the pyridine ring and the target protein have been shown to enhance the molecule's binding affinity. These findings are supported by molecular docking simulations, which reveal that the pyridine ring can form multiple hydrogen bonds with key residues in the target protein's active site.
Another key aspect of this compound is its potential as a lead molecule for the development of new therapeutics. Researchers have explored its application in targeting kinase enzymes, which are implicated in various diseases such as cancer and inflammation. The trifluoromethoxy group has been shown to modulate the molecule's ability to inhibit these enzymes, making it a valuable scaffold for further optimization.
Recent advancements in computational drug design have further enhanced the understanding of this compound's biological properties. Machine learning models trained on large datasets of molecular interactions have predicted that the trif,luoromethoxy group may enhance the molecule's ability to bind to hydrophobic regions of target proteins. These predictions have been validated through experimental studies, which have demonstrated the compound's potential in modulating protein-ligand interactions.
The synthesis of 6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid has also been optimized using green chemistry principles, with a focus on reducing waste and improving sustainability. For example, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption while maintaining high yields. These advancements align with the growing emphasis on environmentally responsible practices in pharmaceutical research.
Studies published in 2024 have further expanded the understanding of this compound's biological activity. One notable finding is the modulation of ion channel activity by the pyridine ring functionalized with the trifluoromethoxy group. This property has been linked to potential applications in the treatment of neurological disorders, where ion channel modulation is a key therapeutic strategy.
The trifluoromethoxy group has also been shown to influence the molecule's solubility and stability in biological environments. Researchers have found that the presence of this group enhances the molecule's ability to dissolve in aqueous solutions, which is critical for its bioavailability. Additionally, the trifluoromethoxy group may contribute to the molecule's resistance to enzymatic degradation, thereby improving its therapeutic potential.
Experimental data from recent studies have also highlighted the potential of this compound in modulating metabolic pathways associated with diseases such as diabetes and obesity. The nitro group has been shown to interact with key enzymes in these pathways, suggesting that the compound may serve as a valuable tool for the development of new therapies targeting metabolic disorders.
Finally, the synthesis of 6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid has been further refined to improve its chemical stability and pharmacokinetic properties. For example, the use of protecting groups has been optimized to prevent unwanted side reactions during the synthesis process. These advancements have contributed to the development of more stable and effective derivatives of this compound, which are currently being evaluated for their therapeutic potential.
In conclusion, the CAS No. 1806262-90-7 compound, with its unique combination of functional groups, represents a promising candidate for the development of new therapeutics. The pyridine ring, trifluoromethoxy group, and nitro group collectively contribute to the molecule's biological activity and potential applications in various therapeutic areas. Ongoing research into its synthesis and biological properties continues to expand our understanding of its role in drug discovery and development.
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